5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro and piperidinyl groups, as well as a sulfonyl group attached to a fluoromethylphenyl moiety.
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of drugs targeting various enzymes and receptors .
Mode of Action
It’s known that similar compounds can interact with their targets through a variety of mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds can have a variety of effects, such as inhibiting the growth of certain types of cells or modulating the activity of various biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, temperature, and pH can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, often using piperidine and suitable leaving groups.
Sulfonylation: The sulfonyl group is typically introduced through a sulfonyl chloride intermediate, reacting with the fluoromethylphenyl precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Shares the pyrimidine core but lacks the piperidinyl and sulfonyl groups.
4-Fluoro-2-methylphenylsulfonyl chloride: Contains the sulfonyl group but lacks the pyrimidine and piperidinyl moieties.
Uniqueness
5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Biological Activity
5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound of significant interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H17ClFN3O2S, with a molecular weight of approximately 357.84 g/mol. The compound features a pyrimidine ring substituted with a piperidine moiety, which is known for its diverse biological activities.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit antibacterial properties. A study focusing on piperidine derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The synthesized derivatives showed IC50 values indicating effective inhibition of bacterial growth, particularly in specific structural configurations that enhance their binding to bacterial targets .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for the treatment of conditions like Alzheimer's disease, while urease inhibitors are significant in managing urinary tract infections. The activity against these enzymes suggests that this compound may serve as a lead compound for developing new therapeutics .
Anticancer Potential
The sulfonamide moiety within the compound is linked to anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Studies
Recent investigations into the biological activity of related compounds have yielded promising results:
- Antibacterial Efficacy : A series of piperidine derivatives were synthesized and tested against multiple bacterial strains. The most active compounds showed significant inhibition with IC50 values ranging from 0.63 µM to 2.14 µM against AChE .
- Enzyme Binding Studies : Bovine serum albumin (BSA) binding studies indicated that the synthesized compounds exhibited strong interactions with BSA, suggesting effective bioavailability and distribution in biological systems .
Data Tables
Properties
IUPAC Name |
5-chloro-2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O3S/c1-11-7-13(18)4-5-15(11)25(22,23)21-6-2-3-14(10-21)24-16-19-8-12(17)9-20-16/h4-5,7-9,14H,2-3,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEBMOSHXJPSJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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